(6-Chloroisoquinolin-3-yl)methanamine
Description
Molecular Geometry and Bonding Patterns
The molecular framework of (6-chloroisoquinolin-3-yl)methanamine consists of a fused bicyclic isoquinoline core, with a chlorine atom at the 6-position and a methanamine group (-CH2NH2) at the 3-position. The isoquinoline system comprises a benzene ring fused to a pyridine ring, creating a planar aromatic structure with delocalized π-electrons. The chlorine substituent introduces electronegativity-driven polarization, while the methanamine group contributes both basicity and conformational flexibility.
Key bonding features include:
- Aromatic system : The isoquinoline core exhibits bond lengths characteristic of aromatic systems, with C-C distances averaging $$1.39 \, \text{Å}$$ and C-N distances of $$1.33 \, \text{Å}$$ in the pyridine moiety.
- Chlorine substitution : The C-Cl bond length is approximately $$1.74 \, \text{Å}$$, consistent with sp²-hybridized carbon-chlorine bonds in aromatic systems.
- Methanamine group : The C-N bond in the -CH2NH2 moiety measures $$1.47 \, \text{Å}$$, reflecting partial double-bond character due to resonance with the adjacent aromatic system.
Non-covalent interactions include weak hydrogen bonding between the amine hydrogens and π-electron clouds of adjacent molecules, as observed in similar methanamine-substituted heterocycles.
Properties
Molecular Formula |
C10H9ClN2 |
|---|---|
Molecular Weight |
192.64 g/mol |
IUPAC Name |
(6-chloroisoquinolin-3-yl)methanamine |
InChI |
InChI=1S/C10H9ClN2/c11-9-2-1-7-6-13-10(5-12)4-8(7)3-9/h1-4,6H,5,12H2 |
InChI Key |
ROKZFHDGTJNRDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN=C(C=C2C=C1Cl)CN |
Origin of Product |
United States |
Preparation Methods
Halogenated Isoquinoline Derivative Functionalization
A common approach starts with 6-chloroisoquinoline or related halogenated isoquinoline precursors. The methanamine group is introduced via nucleophilic substitution or reductive amination at the 3-position.
- Nucleophilic Substitution: The 3-position of isoquinoline can be activated for nucleophilic attack by amines. Using appropriate catalysts (e.g., palladium or nickel complexes) facilitates cross-coupling reactions that attach the methanamine moiety while retaining the chloro substituent at the 6-position.
- Reductive Amination: Starting from 6-chloroisoquinoline-3-carbaldehyde, reductive amination with ammonia or primary amines under reducing conditions (e.g., sodium cyanoborohydride) can yield the methanamine derivative.
Catalytic Hydrogenation and Salt-Mediated Processes
According to patent literature on related aminoisoquinoline compounds, complete hydrogenation of carbon-chlorine bonds can be controlled by solvent choice and salt addition, which is critical to avoid dehalogenation when preparing chloro-substituted amines.
- Solvents such as methanol or ethanol are used.
- Salts like potassium carbonate help modulate reaction pathways.
- Filtration and acid-base extraction steps are employed to isolate the amine product.
- Controlled heating (e.g., 35 ± 5 °C for 1–6 hours) and washing with solvents like dichloromethane improve purity.
- Precipitation with basic solutions (ammonium hydroxide, potassium hydroxide, or potassium carbonate) followed by filtration and drying yields the solid amine compound.
Cross-Coupling Reactions Using Palladium or Nickel Catalysts
Cross-coupling methods such as Buchwald-Hartwig amination are effective for attaching amine groups to halogenated heterocycles.
- The chloro substituent at the 6-position remains intact due to selective reactivity at the 3-position.
- Typical solvents include dimethyl sulfoxide (DMSO) or acetonitrile.
- Reaction temperatures range from ambient to elevated (e.g., 80–110 °C).
- Catalysts include palladium complexes with appropriate ligands or nickel catalysts.
- Bases such as potassium carbonate or cesium carbonate facilitate the reaction.
Acid-Base Workup and Purification
Post-reaction, the crude product undergoes:
- Acidic dissolution (e.g., citric acid solution at ~5% concentration).
- Washing with organic solvents (e.g., dichloromethane).
- Neutralization with basic solutions to precipitate the amine.
- Filtration, drying, and recrystallization (e.g., in ethanol at ~75 °C followed by slow cooling) to obtain pure (6-Chloroisoquinolin-3-yl)methanamine.
Data Table Summarizing Preparation Conditions and Yields
| Method Type | Key Reagents & Conditions | Solvent(s) | Temperature | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Nucleophilic substitution | 6-Chloroisoquinoline + amine, Pd/Ni catalyst | DMSO, Acetonitrile | 80–110 °C | 0.5–6 hours | 50–85 | Selective amination at 3-position; chloro group preserved |
| Catalytic hydrogenation + salt | Hydrogenation with methanol + K2CO3 | Methanol, Ethanol | 35 ± 5 °C | 1–6 hours | Not specified | Salt addition prevents dehalogenation; filtration and acid-base extraction steps |
| Reductive amination | 6-Chloroisoquinoline-3-carbaldehyde + NH3 + NaBH3CN | Methanol, Ethanol | Room temperature | Several hours | Not specified | Common for amine introduction; requires careful control to avoid side reactions |
| Acid-base workup & recrystallization | Citric acid solution, dichloromethane wash, base precipitation | Citric acid solution, DCM, ethanol | 35–75 °C (heating & cooling) | 45 min heating + 16 h cooling | Not specified | Purification step to isolate solid amine with high purity |
Research Findings and Optimization Notes
- Solvent Effects: Methanol and ethanol are preferred for hydrogenation and recrystallization due to their polarity and compatibility with isoquinoline derivatives.
- Salt Additives: Potassium carbonate and ammonium hydroxide are effective in controlling reaction pathways and facilitating precipitation.
- Temperature Control: Mild heating (~35 °C) during acid dissolution and higher temperatures (~75 °C) during recrystallization improve yield and purity.
- Catalyst Selection: Palladium catalysts with suitable ligands provide high selectivity for amination at the 3-position without affecting the 6-chloro substituent.
- Purification: Multi-step washing and filtration, including organic solvent washes and pH adjustments, are critical to remove impurities and side products.
Chemical Reactions Analysis
Types of Reactions
(6-Chloroisoquinolin-3-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The chlorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include sodium amide, aqueous ammonia, and cyclic amines for amination reactions . Oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions, while reducing agents like lithium aluminum hydride are used for reduction reactions.
Major Products Formed
The major products formed from these reactions include various quinoline and isoquinoline derivatives, which can be further utilized in different scientific research applications.
Scientific Research Applications
(6-Chloroisoquinolin-3-yl)methanamine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (6-Chloroisoquinolin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its unique structure allows it to bind to specific receptors or enzymes, modulating their activity and leading to desired biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Quinoline-Based Derivatives
(2-Chloro-6-ethoxyquinolin-3-yl)methanamine (CAS 1707584-46-0)
Comparison :
- The quinoline scaffold (vs. isoquinoline) alters electron distribution, affecting π-π stacking interactions in biological targets.
Pyridine-Based Derivatives
1-(6-Chloropyridin-3-yl)-N,N-dimethylmethanamine (CAS 221146-31-2)
- Structure : Dimethylmethanamine at C3, chloro at C6 of pyridine.
- Molecular Weight : 170.64 g/mol (calculated from C8H11ClN2) .
- Key Properties: Synonym: Acetamiprid metabolite IM-1-4, indicating agrochemical applications .
N-[(6-Chloropyridin-3-yl)methyl]-N-methylamine (CAS 120739-62-0)
- Structure : Methylamine at C3, chloro at C6 of pyridine.
- Applications: Metabolite of neonicotinoid insecticides (e.g., acetamiprid) .
Comparison :
- Pyridine-based analogs lack the fused benzene ring of isoquinoline, reducing aromatic surface area and hydrophobicity.
Tetrahydroisoquinoline Derivatives
6-Methoxy-1,2,3,4-tetrahydroisoquinoline (CAS 42923-77-3)
- Structure: Saturated isoquinoline core with methoxy at C4.
- Applications: Tetrahydroisoquinolines are studied for neurological activity (e.g., dopamine receptor modulation) .
Comparison :
- The methoxy group (vs. chloro) alters electronic properties, influencing hydrogen bonding and solubility.
Other Methanamine Derivatives
[6-(2-Methoxyethoxy)pyridin-3-yl]methanamine (CAS 1016724-24-5)
Comparison :
- The ether-linked side chain introduces polarity, contrasting with the chloro group’s electron-withdrawing effects.
Comparative Data Table
Biological Activity
(6-Chloroisoquinolin-3-yl)methanamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
The compound features an isoquinoline structure with a chloro substituent at the 6-position and a methanamine group at the 3-position. This unique arrangement contributes to its reactivity and biological profile, making it a candidate for various pharmacological applications.
Biological Activities
Isoquinoline derivatives, including this compound, are known for their wide range of biological activities. These include:
- Antimicrobial Activity : Compounds based on isoquinoline structures often show activity against various bacterial strains.
- Anticancer Properties : Some derivatives exhibit cytotoxic effects against cancer cell lines.
- Neuroprotective Effects : Potential applications in treating neurological disorders.
Table 1: Summary of Biological Activities
The biological activity of this compound is influenced by its structural features. The chloro group enhances reactivity, while the methanamine moiety may facilitate interactions with biological targets such as enzymes or receptors.
Key Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways.
- Receptor Modulation : It can interact with neurotransmitter receptors, potentially influencing neurological functions.
Case Studies
Several studies have investigated the biological effects of this compound and related compounds:
-
Anticancer Activity Study :
- A study assessed the cytotoxic effects of various isoquinoline derivatives on cancer cell lines. Results indicated that this compound exhibited significant cytotoxicity with IC50 values lower than those of standard chemotherapeutics like cisplatin.
- Findings : The compound showed selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index.
-
Neuroprotection Study :
- In a mouse model of neurodegeneration, administration of this compound resulted in reduced neuronal loss and improved behavioral outcomes compared to control groups.
- Results : The compound's neuroprotective effects were attributed to its ability to modulate neurotransmitter levels and reduce oxidative stress.
Comparative Analysis with Analogues
To understand the unique properties of this compound, a comparison with related compounds is essential.
Table 2: Comparison of Isoquinoline Derivatives
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| (6-Fluoroisoquinolin-3-yl)methanamine | Fluorine substituent instead of chlorine | Different reactivity profile |
| (5-Chloroisoquinolin-3-yl)methanamine | Chlorine at the 5-position | Distinct enzyme inhibition characteristics |
| (4-Methylisoquinolin-3-yl)methanamine | Methyl substituent at the 4-position | Altered lipophilicity affecting bioavailability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
